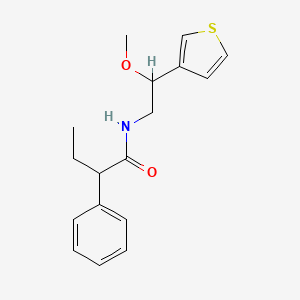

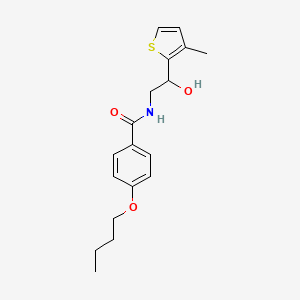

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide, also known as MTPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. MTPE belongs to the class of compounds known as phenylbutanamides, which are known to possess analgesic and anti-inflammatory properties. In

科学的研究の応用

Anti-proliferative Activity and Tumor Cell Selectivity

Research on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, structurally similar to the compound of interest, has shown pronounced anti-proliferative activity and tumor cell selectivity. These compounds preferentially inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells, demonstrating significant potential for targeted cancer therapy. Their unusual tumor selectivity, coupled with their ability to elicit a cytotoxic activity, underscores their relevance in developing novel chemotherapeutic agents (Thomas et al., 2017).

Corrosion Inhibition Efficiency

Another study focused on the synthesis and evaluation of α-aminophosphonic acids derivatives for their corrosion inhibition efficiency on mild steel in acidic solutions. These compounds, including Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, demonstrated that the molecular structure significantly influences the inhibition efficiency, suggesting applications in protecting metals from corrosion. This research not only advances the understanding of corrosion inhibition mechanisms but also contributes to the development of more effective corrosion inhibitors (Djenane et al., 2019).

Anticonvulsant and Neuroprotective Effects

The synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides revealed compounds with significant anticonvulsant and neuroprotective effects. One derivative, in particular, showed promising results in reducing oxidative stress markers in brain tissue, highlighting its potential as a lead compound in the search for safer and effective anticonvulsants with additional neuroprotective benefits (Hassan et al., 2012).

Learning and Memory Facilitation

A study on the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride derivatives explored their effects on learning and memory in mice. These compounds showed facilitation of learning and memory, indicating potential applications in treating cognitive disorders or enhancing cognitive functions (Jiang Jing-ai, 2006).

特性

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-3-15(13-7-5-4-6-8-13)17(19)18-11-16(20-2)14-9-10-21-12-14/h4-10,12,15-16H,3,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPMGOGILRITFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CSC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol](/img/structure/B2784759.png)

![5-(2-Bromophenyl)sulfonyl-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2784766.png)

![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2784767.png)

![2-Chloro-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2784768.png)

![N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2784773.png)